2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole
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Overview
Description
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is a complex organic compound that features a combination of benzodioxine, piperazine, and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. One common approach involves the following steps:
Synthesis of 2,3-dihydro-1,4-benzodioxine: This can be achieved via ring-closing metathesis using a nitro-Grela catalyst.
Preparation of piperazine derivatives: Piperazine can be functionalized with various substituents, including carbonyl groups, through reactions with acyl chlorides or anhydrides.
Formation of benzothiazole: The benzothiazole moiety can be synthesized through cyclization reactions involving ortho-aminothiophenols and carboxylic acids or their derivatives.
Coupling reactions: The final compound is obtained by coupling the prepared intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed on the benzothiazole or benzodioxine rings using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving piperazine and benzothiazole derivatives.
Materials Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,4-benzodioxine: A core structure present in the compound, known for its biological activity.
Piperazine derivatives: Commonly used in medicinal chemistry for their pharmacological properties.
Benzothiazole derivatives: Known for their applications in drug development and materials science.
Uniqueness
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole is unique due to the combination of these three moieties, which may confer distinct biological and chemical properties not observed in the individual components. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c21-14-2-1-3-17-18(14)22-20(28-17)24-8-6-23(7-9-24)19(25)13-4-5-15-16(12-13)27-11-10-26-15/h1-5,12H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAYZYRDPSIGAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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